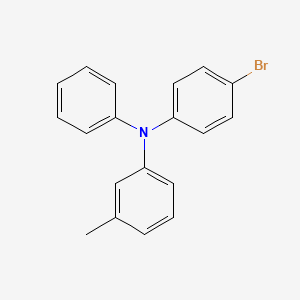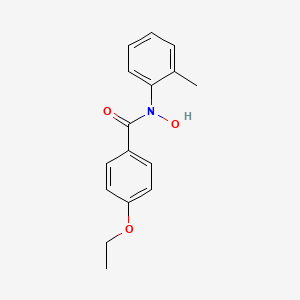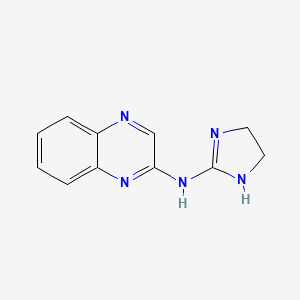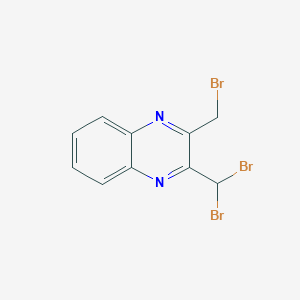
2-(Bromomethyl)-3-(dibromomethyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-3-(dibromomethyl)quinoxaline is a derivative of quinoxaline, a heterocyclic compound that has garnered significant interest due to its diverse biological and chemical properties. Quinoxaline derivatives are known for their applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-(dibromomethyl)quinoxaline typically involves the bromination of quinoxaline derivatives. One common method includes the addition of bromine to α-ethoxyvinyl ketones followed by hydrolysis . Another approach involves the reaction of 2-(dibromomethyl)quinoxaline with α-dicarbonyl compounds using tetrakis(dimethylamino)ethylene (TDAE) as a reagent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-(dibromomethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form cyclic structures through reactions with other compounds.
Common Reagents and Conditions
Tetrakis(dimethylamino)ethylene (TDAE): Used in the synthesis of oxirane derivatives from 2-(dibromomethyl)quinoxaline.
Bromine: Used in the initial bromination steps.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, such as oxiranes and other substituted quinoxalines .
Scientific Research Applications
2-(Bromomethyl)-3-(dibromomethyl)quinoxaline has several scientific research applications:
Medicinal Chemistry: Quinoxaline derivatives are explored for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.
Materials Science: Used in the development of luminescent materials, electroluminescent devices, and organic light-emitting diodes (OLEDs).
Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-(dibromomethyl)quinoxaline involves its interaction with various molecular targets. For instance, quinoxaline derivatives have been shown to inhibit specific enzymes and receptors, such as VEGFR-2, which is involved in angiogenesis . The compound’s bromomethyl groups can also participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2-carboxamide: Used as a carrier ligand in platinum compounds.
Quinoxaline-2-(bromomethyl)-1,4-dioxide: Another brominated quinoxaline derivative.
Uniqueness
2-(Bromomethyl)-3-(dibromomethyl)quinoxaline is unique due to its dual bromomethyl groups, which provide distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for synthetic chemistry and materials science applications.
Properties
CAS No. |
479194-51-9 |
|---|---|
Molecular Formula |
C10H7Br3N2 |
Molecular Weight |
394.89 g/mol |
IUPAC Name |
2-(bromomethyl)-3-(dibromomethyl)quinoxaline |
InChI |
InChI=1S/C10H7Br3N2/c11-5-8-9(10(12)13)15-7-4-2-1-3-6(7)14-8/h1-4,10H,5H2 |
InChI Key |
JWQUOTGDOASNKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C(Br)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


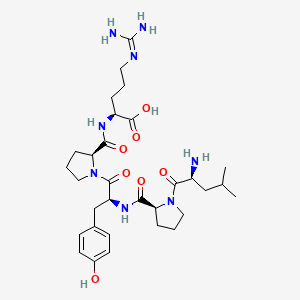
![2-methyl-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14234622.png)
![Ethanol, 2-[4-[1-(6,7,10-trioxaspiro[4.5]dec-8-yl)ethenyl]phenoxy]-](/img/structure/B14234641.png)
![N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14234644.png)
![N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]propane-1,3-diamine](/img/structure/B14234647.png)
![[3-(Prop-2-ene-1-sulfonyl)butyl]benzene](/img/structure/B14234652.png)
![[(2S,6R)-6-(4-Nitro-1H-benzimidazol-1-yl)morpholin-2-yl]methanol](/img/structure/B14234653.png)

![5,6-Dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole](/img/structure/B14234659.png)
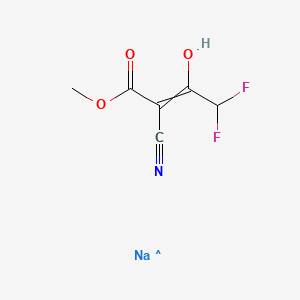
![3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14234663.png)
